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Abstract
This document provides a comprehensive guide for the extraction and quantification of 2-

amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) from biological tissues. PhIP is the most

abundant mutagenic heterocyclic amine (HCA) found in cooked meats and is classified as a

possible human carcinogen (IARC Group 2B).[1][2] Its accurate quantification in biological

matrices is critical for toxicological studies, biomarker discovery, and understanding its role in

carcinogenesis.[3][4] This guide details the core principles behind extraction methodologies,

offers two robust, field-proven protocols (Solid-Phase Extraction and Liquid-Liquid Extraction),

and outlines analytical quantification using Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS). The protocols are designed to ensure high recovery, reproducibility, and analytical

integrity, empowering researchers to generate reliable and accurate data.

The Analyte: Understanding PhIP
Chemical Properties and Formation
PhIP is a heterocyclic aromatic amine with the chemical formula C₁₃H₁₂N₄ and a molar mass of

224.26 g/mol .[2][5] It is formed during the high-temperature cooking of muscle meats (beef,

poultry, fish) through the Maillard reaction, involving creatine or creatinine, amino acids, and

sugars.[2][6] The concentration of PhIP in cooked foods increases significantly with cooking

temperature and duration.[7][8]
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Property Value Source

IUPAC Name
1-Methyl-6-phenyl-1H-

imidazo[4,5-b]pyridin-2-amine
[2]

CAS Number 105650-23-5 [5]

Molecular Formula C₁₃H₁₂N₄ [9]

Molar Mass 224.267 g/mol [2]

Appearance Off-white solid [10]

Carcinogenicity
Group 2B (Possibly

carcinogenic to humans)
[1]

Toxicological Significance
The carcinogenicity of PhIP is well-documented in animal models, where it induces tumors in

the colon, mammary glands, and prostate.[1][3][4] Its mechanism of action involves metabolic

activation by cytochrome P450 enzymes (specifically CYP1A2) to a reactive intermediate, N²-

hydroxy-PhIP.[11][12] This metabolite can then be further esterified to form a highly reactive

nitrenium ion that readily binds to DNA, forming PhIP-DNA adducts.[1][2] These adducts,

primarily at the C8 position of guanine, can lead to genetic mutations and initiate the process of

carcinogenesis.[2][13] Furthermore, some studies suggest PhIP may exert tissue-specific

effects by interacting with the human estrogen receptor, potentially contributing to its role in

breast cancer.[11][12]

The accurate measurement of PhIP and its DNA adducts in target tissues is therefore a critical

endpoint for assessing exposure, biologically effective dose, and cancer risk.[4][14]

Core Principles of PhIP Extraction from Biological
Tissues
Extracting a low-abundance, semi-polar molecule like PhIP from a complex, lipid- and protein-

rich biological matrix presents significant analytical challenges. The primary goal is to isolate

PhIP from interfering endogenous compounds (e.g., lipids, proteins, salts) while maximizing

recovery and minimizing analyte degradation.
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Homogenization: The Critical First Step
Effective homogenization is paramount to ensure the complete release of PhIP from the tissue

matrix into the extraction solvent. Tissues should be snap-frozen in liquid nitrogen immediately

upon collection and stored at -80°C to prevent degradation. Mechanical homogenization (e.g.,

using a bead beater or rotor-stator homogenizer) in the presence of the initial extraction solvent

is recommended for thorough disruption.

Extraction Strategy: Choosing the Right Path
The two most effective and widely used methods for PhIP extraction are Solid-Phase Extraction

(SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE): This technique relies on the partitioning of PhIP between a

solid sorbent and a liquid mobile phase.[15] It offers high selectivity, excellent cleanup, and

the ability to concentrate the analyte.[16] For PhIP, which is a basic compound, reversed-

phase (e.g., C18) or, more effectively, mixed-mode cation exchange sorbents are ideal.[17]

The cation exchange functionality provides strong retention of the protonated amine group of

PhIP, allowing for stringent washing steps to remove neutral and acidic interferences.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential

solubility in two immiscible liquid phases (typically aqueous and organic).[18] For PhIP, a pH-

dependent LLE strategy is highly effective. By manipulating the pH of the aqueous phase,

PhIP can be selectively moved between the aqueous and organic layers, providing a

powerful cleanup mechanism.[19] While potentially more labor-intensive than SPE, LLE is

cost-effective and avoids issues related to sorbent variability.

The overall workflow from tissue acquisition to final analysis is depicted below.
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Sample Preparation

Extraction & Cleanup

Analysis

Biological Tissue
(e.g., Prostate, Colon, Liver)

Homogenization
(in buffer/solvent)

Protein Precipitation
(e.g., Acetonitrile)

Centrifugation

Collect Supernatant

Solid-Phase Extraction (SPE)
(Protocol I)

Liquid-Liquid Extraction (LLE)
(Protocol II)

Solvent Evaporation
& Reconstitution

LC-MS/MS Analysis

Data Quantification
(ng/g tissue)
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1. Condition
(Methanol, then Acidic Water)

2. Load Sample
(Acidified Supernatant)

3. Wash 1
(Acidic Water)

Removes: Polar Interferences

4. Wash 2
(Methanol)

Removes: Lipids, Neutral Interferences

5. Elute
(Basic Methanol)

Collects: PhIP

PhIP is protonated (PhIP-H+)
and binds via ion-exchange

and reversed-phase.

PhIP is neutralized
and released from sorbent.

Click to download full resolution via product page

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) of PhIP.

Protocol II: pH-Dependent Liquid-Liquid Extraction
(LLE)
This protocol leverages the basicity of PhIP to perform a multi-step cleanup, effectively

separating it from acidic and neutral interfering compounds. [19]

Rationale
The core principle is to manipulate the charge state of PhIP to control its partitioning between

aqueous and organic phases.
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Initial Extraction: PhIP (and many lipids) are extracted from the homogenate into an organic

solvent.

Acidic Back-Extraction: The organic phase is mixed with an acidic aqueous buffer. PhIP

becomes protonated (PhIP-H⁺) and highly water-soluble, moving into the aqueous phase

while neutral lipids remain in the organic layer, which is then discarded.

Final Extraction: The pH of the aqueous phase is raised, neutralizing PhIP. It becomes

hydrophobic again and can be re-extracted into a fresh, clean organic solvent, leaving

behind water-soluble impurities.

Step-by-Step Protocol
Homogenization & Initial Extraction:

Homogenize 100-200 mg of tissue as described in Protocol I (Step 1), but use 1 mL of

water as the homogenization buffer. Add the internal standard.

Add 3 mL of ethyl acetate to the homogenate. [20] * Vortex vigorously for 2 minutes.

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

Transfer the upper organic layer (ethyl acetate) to a new tube.

Acidic Back-Extraction:

Add 1.5 mL of 0.1 M HCl to the collected ethyl acetate.

Vortex for 2 minutes. PhIP will move into the lower acidic aqueous phase.

Centrifuge at 3,000 x g for 5 minutes.

Carefully aspirate and discard the upper organic layer, retaining the lower aqueous layer.

pH Adjustment and Final Extraction:

Basify the aqueous layer by adding 150 µL of concentrated ammonium hydroxide to reach

a pH > 10.
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Add 3 mL of fresh ethyl acetate.

Vortex for 2 minutes to re-extract the now-neutral PhIP into the organic phase.

Centrifuge at 3,000 x g for 5 minutes.

Transfer the upper organic layer to a clean tube.

Concentration:

Evaporate the final ethyl acetate extract to dryness under a gentle stream of nitrogen at

40°C.

Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.

Quantitative Analysis by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive

technique for PhIP quantification due to its exceptional sensitivity and selectivity. [21]Analysis is

typically performed using electrospray ionization in positive ion mode (ESI+) with Multiple

Reaction Monitoring (MRM).

Typical LC-MS/MS Parameters
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Parameter Typical Setting Rationale

LC Column
C18 Reversed-Phase (e.g., 2.1

x 100 mm, 1.8 µm)

Provides good

chromatographic separation of

PhIP from matrix components

and metabolites.

Mobile Phase A 0.1% Formic Acid in Water

Acid modifier ensures good

peak shape and ionization

efficiency for PhIP.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile

Organic solvent for eluting

PhIP from the reversed-phase

column.

Gradient
5% B to 95% B over 10

minutes

A standard gradient to elute

PhIP and clean the column.

Flow Rate 0.3 mL/min
Typical for a 2.1 mm ID

column.

Ionization Mode ESI Positive
PhIP readily forms a

protonated molecule [M+H]⁺.

MRM Transitions

PhIP: 225.1 → 210.1, 225.1 →

198.1N-OH-PhIP: 241.1 →

223.1PhIP-d3 (IS): 228.1 →

213.1

Precursor ion ([M+H]⁺) is

selected and fragmented;

specific product ions are

monitored for high selectivity.

Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the chosen extraction and analysis

method must be validated. [22]Validation demonstrates that the method is fit for its intended

purpose. [23][24]

Accuracy: Assessed by spiking known amounts of PhIP into blank tissue homogenates at

different concentrations (low, medium, high) and measuring the recovery. The goal is

typically 85-115%.
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Precision: Determined by analyzing replicate samples on the same day (intra-day precision)

and on different days (inter-day precision). The relative standard deviation (RSD) should

ideally be <15%.

Linearity & Range: A calibration curve is constructed using standards of known concentration

to establish the range over which the assay is accurate and precise.

Limit of Quantification (LOQ): The lowest concentration of PhIP that can be reliably

quantified with acceptable accuracy and precision. This is critical for studies with low-level

exposure.

Recovery: The efficiency of the extraction process is determined by comparing the response

of the internal standard in the final extract to its response in a pure solvent standard.

Representative PhIP Levels in Tissues
The following table provides examples of PhIP levels found in various tissues, highlighting the

low concentrations that necessitate a highly sensitive method.

Tissue Type Condition
PhIP Level
(Adducts/10⁸
nucleotides)

Source

Human Prostate Incubated with PhIP 0.18 - 7.25 [13]

Human Prostate
Benign Tissue

(Whites)

0.274 (Optical Density

Units)
[14]

Human Prostate
Benign Tissue (African

Americans)

0.256 (Optical Density

Units)
[14]

Human Milk
Healthy Donors (Non-

vegetarian)
Up to 59 pg/mL [17]

Note: Adduct levels are a measure of the biologically effective dose and are correlated with

PhIP exposure.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://academic.oup.com/carcin/article/21/9/1683/2529875
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675192/
https://pubmed.ncbi.nlm.nih.gov/11712910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (n.d.). PhIP (2-AMINO-1-METHYL-6-
PHENYLIMIDAZO[4,5-b]PYRIDINE). PubChem. [Link]
Bennion, B. J., et al. (2005). PhIP Carcinogenicity in Breast Cancer: Computational and
Experimental Evidence for Competitive Interactions with Human Estrogen Receptor.
Chemical Research in Toxicology. [Link]
Ito, N., et al. (1995). Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
(PhIP) in rats: dose-response studies. Cancer Letters. [Link]
van der Beelen, M. J., et al. (2010). Development and validation of a liquid chromatography-
tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-
b]pyridine (PhIP) and its metabolite...
Bennion, B. J., et al. (2005). PhIP Carcinogenicity in Breast Cancer: Computational and
Experimental Evidence for Competitive Interactions with Human Estrogen Receptor.
Chemical Research in Toxicology. [Link]
Larman, H. B., et al. (2011). Guide to PHIP-Seq: Experimental Design, Workflow, and
Execution Standards.
Tang, D., et al. (2007). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate
Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention. [Link]
Neto, A. D. C., et al. (2021). validation of analytical methods in a pharmaceutical quality
system: an overview focused on hplc. Journal of Pharmaceutical Analysis. [Link]
Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. [Link]
Gooderham, N. J., et al. (2007). Mechanisms of action of the carcinogenic heterocyclic
amine PhIP. Toxicology Letters. [Link]
Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical
Analysis.
Oláh, E., et al. (2022). Comparison of solid-phase extraction methods for efficient purification
of phosphopeptides with low sample amounts.
National Center for Biotechnology Information. (n.d.). 2-Amino-1-Methyl-6-
Phenylimidazo(4,5-b)Pyridine. PubChem. [Link]
Pensel, P. E., et al. (2016). Cooking methods and the formation of PhIP... in the crust of the
habitually consumed meat in Argentina. Food and Chemical Toxicology. [Link]
Pensel, P. E., et al. (2016). Cooking Methods and the formation of PhIP... in the crust of the
habitually consumed meat in Argentina.
Gibas-Dorna, M., & Olejnik, A. (2022).
Smith, J. S., et al. (n.d.). Formation and Inhibition of Heterocyclic Amines in Cooked Meat
Products.
Williams, C. R., et al. (2014). 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA
adducts in Benign Prostate and subsequent Risk for Prostate Cancer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, Y., et al. (2016). A two-step pH-dependent liquid-liquid extraction combined with
HPLC-fluorescence method... Pharmaceutical Biology. [Link]
Reis, A., et al. (2017). Three-phase liquid extraction: a simple and fast method for lipidomic
workflows. Journal of Lipid Research. [Link]
Williams, J. A., et al. (2000).
Nethercote, P., & Ermer, J. (2012). Quality by Design for Analytical Methods: Implications for
Method Validation and Transfer. Pharmaceutical Technology. [Link]
Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of
Pharmaceutical Research. [Link]
Tang, D., et al. (2007). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate
Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention. [Link]
Turesky, R. J., et al. (2023). The Cooked Meat Carcinogen 2-Amino-1-methyl-6-
phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations
with Prostate Cancer Pathology Biomarkers. Chemical Research in Toxicology. [Link]
Sarker, S. D., & Nahar, L. (2020). Advances in Natural Product Extraction Techniques...
Molecules. [Link]
DeBruin, L. S., et al. (2001). Detection of PhIP... in the milk of healthy women. Chemical
Research in Toxicology. [Link]
LibreTexts Chemistry. (2023). Solid-Phase Extraction. [Link]
Affinisep. (n.d.). Solid Phase Extraction. [Link]
Amunugama, M., & Souda, P. (2004). In situ liquid-liquid extraction as a sample preparation
method for... MALDI MS analysis. Analytical Chemistry. [Link]
Li, W., & Tse, F. L. S. (2007). Solid-Phase Extraction (SPE) Techniques for Sample
Preparation...
Friesen, M. D., et al. (2006). Determination of 2-Amino-1-methyl-6-phenylimidazo[4,5-
b]pyridine (PhIP) and Its Metabolite 2-Hydroxyamino-PhIP by Liquid
Chromatography/Electrospray Ionization–Ion Trap Mass Spectrometry.
Wang, Y., et al. (2024). PhIP-Seq: methods, applications and challenges. Frontiers in
Immunology. [Link]
Chan, C. C., et al. (2004). Analytical Method Validation for Quality Assurance and Process
Validation Professionals.
Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE)
Wang, Y., et al. (2024). PhIP-Seq: methods, applications and challenges. Frontiers in
Immunology. [Link]
Mohan, D., et al. (2018). PhIP-Seq characterization of serum antibodies using
oligonucleotide-encoded peptidomes.
Skipper, P. L., et al. (2015). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-
phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys(34) of Human Serum

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Albumin.
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE)
vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep
Techniques.... [Link]
Kim, H. Y., & Salem, N. Jr. (2013). Basic Techniques for Lipid Extraction from Tissues and
Cells.
Creative Biolabs. (n.d.). The Power of Phage Display Peptide Libraries in Drug Discovery &
Biotechnology. [Link]
Hossain, M. S. (2018). Quantitative analysis of small molecules in biological samples.
SlideShare. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally
Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]

3. Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rats: dose-
response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

5. scbt.com [scbt.com]

6. meatscience.org [meatscience.org]

7. Cooking methods and the formation of PhIP (2-Amino, 1-methyl, 6-phenylimidazo[4,5-b]
pyridine) in the crust of the habitually consumed meat in Argentina - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. encyclopedia.pub [encyclopedia.pub]

9. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b043360?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK513600/
https://www.ncbi.nlm.nih.gov/books/NBK513600/
https://en.wikipedia.org/wiki/2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
https://pubmed.ncbi.nlm.nih.gov/8844814/
https://pubmed.ncbi.nlm.nih.gov/8844814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2132437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2132437/
https://www.scbt.com/p/2-amino-1-methyl-6-phenylimidazo4-5-bpyridine-105650-23-5
https://meatscience.org/docs/default-source/publications-resources/rmc/2011/amsa-rmc-2011---j-scott-smith.pdf?sfvrsn=0
https://pubmed.ncbi.nlm.nih.gov/27059246/
https://pubmed.ncbi.nlm.nih.gov/27059246/
https://pubmed.ncbi.nlm.nih.gov/27059246/
https://encyclopedia.pub/entry/25621
https://pubchem.ncbi.nlm.nih.gov/compound/1530
https://pubchem.ncbi.nlm.nih.gov/compound/1530
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. 2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-B]PYRIDINE | 105650-23-5
[chemicalbook.com]

11. pubs.acs.org [pubs.acs.org]

12. pubs.acs.org [pubs.acs.org]

13. academic.oup.com [academic.oup.com]

14. 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign
Prostate and subsequent Risk for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

15. affinisep.com [affinisep.com]

16. researchgate.net [researchgate.net]

17. Detection of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) in the milk of
healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

19. A two-step pH-dependent liquid-liquid extraction combined with HPLC-fluorescence
method for the determination of 10-hydroxycamptothecin in mouse liver tissue - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser
desorption/ionization MS analysis of polypeptide mixtures - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. Development and validation of a liquid chromatography-tandem mass spectrometry
assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its
metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma,
urine, bile, intestinal contents, faeces and eight selected tissues from mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. scispace.com [scispace.com]

23. pharmtech.com [pharmtech.com]

24. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for the Extraction of
PhIP from Biological Tissues]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043360#phip-extraction-from-biological-tissues]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4716839.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4716839.htm
https://pubs.acs.org/doi/10.1021/tx0501031
https://pubs.acs.org/doi/abs/10.1021/tx0501031
https://academic.oup.com/carcin/article/21/9/1683/2529875
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3675192/
https://www.affinisep.com/technologies/solid-phase-extraction/
https://www.researchgate.net/publication/233634519_Solid-Phase_Extraction_SPE_Techniques_for_Sample_Preparation_in_Clinical_and_Pharmaceutical_Analysis_A_Brief_Overview
https://pubmed.ncbi.nlm.nih.gov/11712910/
https://pubmed.ncbi.nlm.nih.gov/11712910/
https://www.phenomenex.com/knowledge-center/spe-knowledge-center/overview-of-liquid-liquid-extraction-in-sample-preparation
https://pubmed.ncbi.nlm.nih.gov/22486519/
https://pubmed.ncbi.nlm.nih.gov/22486519/
https://pubmed.ncbi.nlm.nih.gov/22486519/
https://pubmed.ncbi.nlm.nih.gov/12918978/
https://pubmed.ncbi.nlm.nih.gov/12918978/
https://pubmed.ncbi.nlm.nih.gov/12918978/
https://pubmed.ncbi.nlm.nih.gov/20708442/
https://pubmed.ncbi.nlm.nih.gov/20708442/
https://pubmed.ncbi.nlm.nih.gov/20708442/
https://pubmed.ncbi.nlm.nih.gov/20708442/
https://pubmed.ncbi.nlm.nih.gov/20708442/
https://scispace.com/pdf/validation-of-analytical-methods-in-a-pharmaceutical-quality-4w5fbqkssa.pdf
https://www.pharmtech.com/view/quality-design-analytical-methods-implications-method-validation-and-transfer
https://www.researchgate.net/publication/381391308_Analytical_Method_Validation_for_Quality_Assurance_and_Process_Validation_Professionals
https://www.benchchem.com/product/b043360#phip-extraction-from-biological-tissues
https://www.benchchem.com/product/b043360#phip-extraction-from-biological-tissues
https://www.benchchem.com/product/b043360#phip-extraction-from-biological-tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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